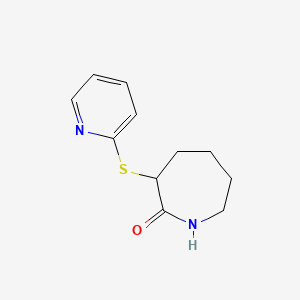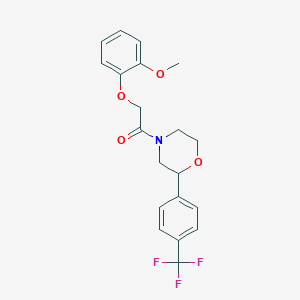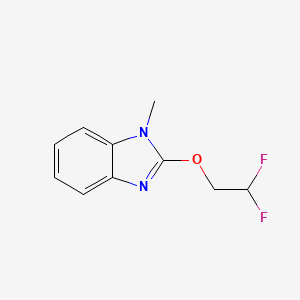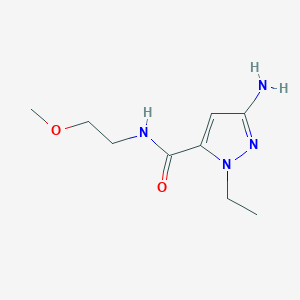
3-(Pyridin-2-ylthio)azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-2-ylthio)azepan-2-one, also known as PTZA, is a heterocyclic compound that contains a pyridine ring and a seven-membered lactam ring. It has been studied for its potential applications in the field of medicinal chemistry due to its diverse biological activities.
Aplicaciones Científicas De Investigación
Multicomponent Cycloaddition Synthesis
Research has shown the use of compounds similar to 3-(Pyridin-2-ylthio)azepan-2-one in multicomponent [5 + 2] cycloaddition reactions. This involves the synthesis of 1,4-diazepine compounds, which are biologically active. The process uses rhodium-catalyzed reactions between pyridines and 1-sulfonyl-1,2,3-triazoles, producing air-stable azomethine ylides with an unusual pattern of charge distribution (Lee et al., 2014).
Targeting Tryptophan 2,3-Dioxygenase (TDO-2)
A patent application describes the use of novel 3-(indol-3-yl)pyridine derivatives that exhibit activities as TDO2 inhibitors. These compounds, including structures similar to 3-(Pyridin-2-ylthio)azepan-2-one, may be useful for treating and preventing various conditions like cancer, neurodegenerative disorders, and chronic viral infections (Abdel-Magid, 2017).
Cascade Reactions for Novel Scaffolds
A base-promoted cascade reaction of 3-(1-alkynyl)chromones with pyridinium ylides has been developed, providing a new chromeno[2,3-d]azepine scaffold. This reaction, involving compounds related to 3-(Pyridin-2-ylthio)azepan-2-one, results in the efficient formation of complex molecular structures under mild conditions (Zhang et al., 2019).
Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]
Spiro[pyrrolidin-3,3'-oxindole] derivatives, related to 3-(Pyridin-2-ylthio)azepan-2-one, have been synthesized using an enantioselective organocatalytic approach. These compounds show significant biological activities and are synthesized through a catalytic three-component 1,3-dipolar cycloaddition, showcasing high stereo- and regioselectivity (Chen et al., 2009).
Transition Metal Complexes as Antimalarial and Antileukemic Agents
Research has explored the reaction of 2-acetylpyridine thiosemicarbazones, including compounds similar to 3-(Pyridin-2-ylthio)azepan-2-one, with various metals to form crystalline complexes. These complexes show enhanced antileukemic properties and reduced antimalarial activity relative to the free ligands (Scovill et al., 1982).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to targetTropomyosin receptor kinase (TRK) , which plays a crucial role in various cellular processes, including cell survival and differentiation.
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets throughhydrogen bonding and π–π stacking interactions . These interactions can lead to changes in the target’s conformation and function, affecting the downstream cellular processes.
Biochemical Pathways
Related compounds have been shown to affect pathways involvingfluorescence and phosphorescence . The compound’s interaction with its targets could potentially alter these pathways, leading to downstream effects on cellular processes.
Result of Action
Based on the known effects of structurally similar compounds, it may influencecell survival and differentiation
Action Environment
The action of “3-(Pyridin-2-ylthio)azepan-2-one” can be influenced by various environmental factors. For instance, the compound’s photophysical behavior, including its fluorescence and phosphorescence, can be affected by ambient conditions . Additionally, the stability and efficacy of the compound may be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.
Propiedades
IUPAC Name |
3-pyridin-2-ylsulfanylazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c14-11-9(5-1-3-8-13-11)15-10-6-2-4-7-12-10/h2,4,6-7,9H,1,3,5,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOZWZXFXBGPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)SC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-ylthio)azepan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]acetamide](/img/structure/B2824271.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B2824273.png)
![(E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2824275.png)
![5-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2824277.png)


![4-Azido-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane](/img/structure/B2824281.png)
![3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2824282.png)
![2-{[3-cyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2824283.png)
![2-ethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2824290.png)

![(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2824292.png)